(2S)-2-(2-bromophenyl)oxirane
Description
Overview of Epoxide Chemistry in Synthetic Organic Transformations
Epoxides are three-membered cyclic ethers that possess significant ring strain, making them highly susceptible to ring-opening reactions with a wide array of nucleophiles. wikipedia.org This reactivity is the foundation of their utility in organic synthesis. The ring-opening can be catalyzed by either acid or base. libretexts.orgbyjus.comjsynthchem.com
Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.orgjsynthchem.com In contrast, acid-catalyzed ring-opening involves protonation of the epoxide oxygen, which activates the ring for nucleophilic attack. byjus.com The regioselectivity of the acid-catalyzed opening depends on the substitution pattern of the epoxide; for asymmetric epoxides, the nucleophile often attacks the more substituted carbon due to the development of a partial positive charge at this position in the transition state. libretexts.orgbyjus.com This predictable, yet tunable, reactivity allows chemists to introduce a variety of functional groups with specific stereochemical outcomes. chemistrysteps.com
Importance of Chiral Epoxides as Versatile Synthetic Intermediates
The true value of epoxides in contemporary synthesis lies in their chirality. Many biologically active molecules, particularly pharmaceuticals, are chiral, and their physiological effects are often dependent on their specific three-dimensional structure. nih.govmdpi.comchiralpedia.com One enantiomer of a drug may be therapeutically active, while the other may be inactive or even cause harmful side effects. nih.govveranova.com This has led to a significant shift in the pharmaceutical industry towards the development of single-enantiomer drugs. nih.govchiralpedia.com
Chiral epoxides serve as invaluable "chiral building blocks" in the synthesis of these enantiomerically pure compounds. nih.govbuchler-gmbh.com By starting with a chiral epoxide of known absolute configuration, chemists can transfer that stereochemistry to the final target molecule through carefully chosen synthetic transformations. This approach, known as chiral pool synthesis, is a powerful strategy for controlling the stereochemical outcome of a reaction sequence. buchler-gmbh.com The demand for enantiopure epoxides has driven the development of numerous methods for their asymmetric synthesis, including the Sharpless asymmetric epoxidation, the Jacobsen-Katsuki epoxidation, and various biocatalytic approaches. wikipedia.orgresearchgate.netcaltech.edu
Contextualization of (2S)-2-(2-bromophenyl)oxirane within Contemporary Chemical Research
This compound is a specific chiral epoxide that has garnered attention in chemical research. Its structure, featuring a bromine atom on the phenyl ring at the ortho position, provides a unique combination of reactivity. The epoxide ring offers the characteristic sites for nucleophilic attack, while the bromo-substituted aromatic ring opens possibilities for further functionalization through reactions such as cross-coupling.
This particular oxirane is a valuable intermediate for the synthesis of more complex chiral molecules. For instance, it has been used in the synthesis of spirocyclic 2-benzopyrans, which are of interest for applications in medicinal chemistry, such as positron emission tomography (PET) imaging of sigma-1 receptors in the brain. mdpi.com The enantiomerically pure nature of this compound is critical in these applications, as the biological targets are inherently chiral and will interact differently with different stereoisomers.
The synthesis of this compound itself can be achieved through the asymmetric epoxidation of 2-bromostyrene (B128962). nih.gov Various catalytic systems, including those based on manganese salen complexes and enzymatic methods, have been explored to achieve high enantioselectivity in this transformation. nih.govwisc.edu The availability of this chiral building block facilitates the exploration of new chemical space and the development of novel compounds with potential therapeutic applications.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₇BrO |
| Molecular Weight | 199.04 g/mol |
| Appearance | Colorless oil rsc.org |
| CAS Number | 71636-51-6 chemspider.com |
Spectroscopic data for the related compound (R)-2-(2-bromophenyl)oxirane provides insight into its structure:
¹H NMR (600 MHz, CDCl₃): δ 7.54 (m, 1H), 7.24-7.30 (m, 2H), 7.16 (m, 1H), 4.15 (dd, 1H, J=2.68, 4.46 Hz), 3.19 (dd, 1H, J=4.46, 5.84 Hz), 2.65 (dd, 1H, J=2.68, 5.84 Hz) rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrO |
|---|---|
Molecular Weight |
199.04 g/mol |
IUPAC Name |
(2S)-2-(2-bromophenyl)oxirane |
InChI |
InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 |
InChI Key |
ZHYZZBGVWDYSEW-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=CC=C2Br |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies for 2s 2 2 Bromophenyl Oxirane
Classical Approaches to Oxirane Formation in the Context of Substituted Styrenes
Classical methods for the formation of epoxides from substituted styrenes, such as 2-bromostyrene (B128962), typically involve direct epoxidation of the alkene or condensation reactions that build the three-membered ring.
Variants of the Darzens Condensation for Epoxide Synthesis
The Darzens condensation, discovered by Auguste Georges Darzens in 1904, is a classic method for synthesizing α,β-epoxy esters (glycidic esters) by reacting a ketone or aldehyde with an α-haloester in the presence of a base. jk-sci.comwikipedia.org This reaction can be adapted to synthesize phenyl-substituted epoxides. In the context of producing a compound like 2-(2-bromophenyl)oxirane (B2677418), the reaction would involve 2-bromobenzaldehyde (B122850) and a suitable halo-compound.
The mechanism commences with the deprotonation of the α-haloester by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. mychemblog.com The resulting intermediate then undergoes an intramolecular SN2 reaction to form the epoxide ring. organic-chemistry.org
A relevant example is the condensation reaction of chloromethylbenzyl ether with chloro(bromo)-substituted benzaldehydes under phase-transfer catalysis conditions, which has been shown to produce 2-benzyloxy-3-aryloxiranes stereoselectively as trans-isomers. researchgate.net While not directly yielding (2S)-2-(2-bromophenyl)oxirane, this demonstrates the applicability of Darzens-type reactions for creating substituted phenyloxiranes. The choice of base is crucial and can include sodium ethoxide, sodium amide, or lithium diisopropylamide (LDA). mychemblog.com
Enantioselective Strategies for the Synthesis of this compound
To obtain the specific (S)-enantiomer of 2-(2-bromophenyl)oxirane, enantioselective synthetic methods are required. These strategies employ chiral catalysts or reagents to control the stereochemical outcome of the epoxidation reaction.
Chiral Catalyst-Mediated Asymmetric Epoxidation Systems
Asymmetric epoxidation is a powerful tool in modern organic synthesis. magtech.com.cn It allows for the conversion of prochiral alkenes into chiral epoxides with high enantiomeric excess.
Chiral metal complexes are widely used as catalysts for asymmetric epoxidation. rsc.org Among the most successful are chiral salen-manganese(III) complexes, pioneered by Jacobsen and Katsuki. nih.gov These catalysts are effective for the epoxidation of unfunctionalized olefins, including styrenes. nih.govwisc.edu The salen ligand, a tetradentate Schiff base, can be readily synthesized from a chiral diamine and a salicylaldehyde (B1680747) derivative, allowing for the creation of a chiral environment around the manganese center. wisc.edu The proposed mechanism involves the formation of a high-valent manganese-oxo species which then transfers the oxygen atom to the alkene. The stereochemical outcome is dictated by the geometry of approach of the alkene to this reactive intermediate, which is influenced by the chiral salen ligand. wisc.edu Polymeric versions of these Mn-salen complexes have also been developed and immobilized on supports like layered double hydroxides to create recyclable catalysts. nih.govgoogle.com
Another important class of catalysts for asymmetric epoxidation are heterobimetallic complexes, such as those derived from lanthanides and lithium binaphtholates. researchgate.netacs.org These complexes can catalyze the asymmetric epoxidation of α,β-unsaturated ketones and other substrates. organic-chemistry.orgacs.org For instance, a lanthanum-lithium-BINOL (LLB) complex has been shown to be effective in the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. nih.gov The use of chiral binaphthol ligands in conjunction with lanthanide metals creates a chiral Lewis acidic environment that can direct the stereoselective formation of epoxides. researchgate.netcapes.gov.br
Table 1: Examples of Metal-Catalyzed Asymmetric Epoxidation
| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Chiral (Salen)Mn(III) Complexes | Unfunctionalized Olefins | Good to excellent | nih.govwisc.edu |
| Lanthanide-Lithium Binaphtholates | α,β-Unsaturated Ketones | Up to >99% | organic-chemistry.org |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. nih.govrsc.org The asymmetric Corey-Chaykovsky reaction is a prime example, used for the synthesis of epoxides from aldehydes or ketones. wikipedia.org This reaction involves the use of a sulfur ylide, which adds to the carbonyl compound to form a betaine (B1666868) intermediate that subsequently cyclizes to the epoxide. wikipedia.org
For the enantioselective synthesis of 2,2-disubstituted terminal epoxides, a catalytic asymmetric Corey-Chaykovsky epoxidation of ketones using a heterobimetallic La-Li₃-BINOL complex (LLB) has been developed. nih.govnih.gov This method has proven effective for a range of methyl ketones, affording the corresponding epoxides in high yield and enantioselectivity. nih.govnih.gov While this specific example targets 2,2-disubstituted epoxides, the principle of using a chiral catalyst to control the addition of a sulfur ylide to a carbonyl group is a viable strategy for accessing chiral monosubstituted epoxides as well.
Furthermore, organocatalytic epoxidation of α,β-unsaturated aldehydes using chiral amines, such as derivatives of proline, has been shown to produce α,β-epoxy aldehydes with high enantioselectivity. organic-chemistry.orgprinceton.edu These reactions often utilize common oxidizing agents like hydrogen peroxide. organic-chemistry.org This approach could potentially be adapted for the synthesis of this compound from 2-bromocinnamaldehyde.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Bromostyrene |
| meta-chloroperoxybenzoic acid (m-CPBA) |
| (R)-2-(2-bromophenyl)oxirane |
| (S)-2-(2-bromophenyl)oxirane |
| 2-bromobenzaldehyde |
| chloromethylbenzyl ether |
| 2-benzyloxy-3-aryloxiranes |
| sodium ethoxide |
| sodium amide |
| lithium diisopropylamide (LDA) |
| Salen-manganese(III) complexes |
| Lanthanum-lithium-BINOL (LLB) complex |
| 2-bromocinnamaldehyde |
| hydrogen peroxide |
Biocatalytic Transformations and Enzymatic Cascades for Chiral Oxiranes
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. The enzymatic epoxidation of styrenes and their derivatives is a well-established method for producing optically active oxiranes.
Detailed Research Findings:
The primary enzymes utilized for the asymmetric epoxidation of styrene (B11656) derivatives are styrene monooxygenases (SMOs). These are typically two-component flavoproteins, consisting of an epoxidase (StyA) and an NADH-dependent flavin reductase (StyB). mdpi.comnih.gov The StyA component contains the active site where the alkene is oxidized to the corresponding epoxide, while StyB is responsible for regenerating the reduced flavin cofactor (FAD) required for the catalytic cycle, using NADH as the reducing equivalent. mdpi.comnih.gov
Research has demonstrated the successful application of SMO systems for the epoxidation of various substituted styrenes. For instance, styrene monooxygenase from Pseudomonas sp. LQ26 has been shown to catalyze the asymmetric epoxidation of conjugated alkenes, including 4-bromostyrene (B1200502) and 3-chlorostyrene, affording the corresponding (S)-epoxides with excellent enantiomeric excesses (>99%) and high yields. lookchem.com While the specific conversion of 2-bromostyrene was not detailed in this particular study, the broad substrate scope of SMOs suggests its viability.
Direct evidence for the biocatalytic production of this compound comes from studies on biomimetic enzymatic cascades. A chemoenzymatic system involving a styrene monooxygenase was used for the asymmetric azidohydroxylation of styrene derivatives, where the formation of (S)-2-bromostyrene oxide (2-(2-bromophenyl)oxirane) was identified as an intermediate product via gas chromatography (GC) analysis. semanticscholar.org This confirms the capability of SMOs to process the 2-bromostyrene substrate and produce the desired (S)-enantiomer of the epoxide.
Table 1: Examples of Biocatalytic Epoxidation of Styrene Derivatives
| Substrate | Biocatalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 4-Bromostyrene | Pseudomonas sp. LQ26 cells (StyAB2) | (S)-4-Bromostyrene oxide | >99% | lookchem.com |
| 3-Chlorostyrene | Pseudomonas sp. LQ26 cells (StyAB2) | (S)-3-Chlorostyrene oxide | >99% | lookchem.com |
| Styrene | Styrene Monooxygenase (SMO) + GDH | (S)-Styrene oxide | >95-99% | mdpi.com |
| 2-Bromostyrene | Styrene Monooxygenase | (S)-2-Bromostyrene oxide | Not specified, but formation confirmed | semanticscholar.org |
Stereocontrolled Intramolecular Cyclization Reactions
Intramolecular cyclization is a fundamental strategy for the synthesis of heterocyclic compounds, including oxiranes. The most common and reliable method in this category is the base-mediated cyclization of a vicinal halohydrin (a molecule containing a halogen and a hydroxyl group on adjacent carbons). This reaction proceeds via an intramolecular Williamson ether synthesis.
Detailed Research Findings:
The synthesis of a chiral epoxide like this compound via this method hinges on the preparation of a stereochemically defined precursor, specifically (1R,2S)-1-(2-bromophenyl)-2-haloethanol or a related diastereomer. The cyclization step itself is a stereospecific S(_N)2 reaction. The alkoxide, formed by deprotonation of the hydroxyl group with a base, acts as the nucleophile, displacing the adjacent halide. This intramolecular attack occurs with inversion of configuration at the carbon bearing the halogen.
Therefore, to obtain this compound, one would typically start with a precursor like (1R,2S)-2-chloro-1-(2-bromophenyl)ethanol. Treatment of this halohydrin with a base (e.g., sodium hydroxide (B78521) or potassium tert-butoxide) would lead to the desired (2S)-epoxide. The stereochemistry of the two adjacent carbon atoms in the acyclic precursor dictates the final stereochemistry of the epoxide.
While specific literature detailing this exact transformation for this compound is not prevalent, the principle is widely applied in organic synthesis. For example, stereoselective chemoenzymatic methods are used to produce optically active chlorohydrins from prochiral ketones, which are then cyclized to the corresponding chiral epoxides without loss of enantiomeric purity. lookchem.com Similarly, the ring-opening of epoxides with halide ions can generate halohydrins that can be re-closed under different conditions, demonstrating the reversible nature of this transformation. The synthesis of thietanes (four-membered sulfur heterocycles) has been achieved through the intramolecular cyclization of γ-halo-β-hydroxyalkanethiols, which are formed from the ring-opening of oxiranes, illustrating a parallel strategy in a different heterocyclic system. beilstein-journals.org
Table 2: General Scheme for Stereocontrolled Intramolecular Cyclization to form this compound
| Precursor | Reagent | Mechanism | Product |
|---|---|---|---|
| (1R,2S)-1-(2-bromophenyl)-2-haloethanol | Base (e.g., NaOH, K₂CO₃) | Intramolecular S(_N)2 | This compound |
This method's effectiveness is entirely dependent on the ability to synthesize the acyclic halohydrin precursor with high diastereomeric and enantiomeric purity.
Development of Multi-Component and One-Pot Synthetic Routes
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient chemical processes that combine multiple reaction steps into a single operation, avoiding the isolation and purification of intermediates. These approaches align with the principles of green chemistry by reducing solvent waste, time, and energy consumption.
Detailed Research Findings:
Several MCRs have been developed for the asymmetric synthesis of epoxides, although their application to simpler structures like this compound is not always direct. For instance, an enantioselective three-component reaction using a chiral N,N'-dioxide/Ni(II) complex has been reported to synthesize highly functionalized chiral epoxides from diazoacetates, 2-oxo-3-ynoates, and nitrosoarenes with excellent stereoselectivity. acs.orgfrontiersin.org While powerful, this specific methodology produces complex epoxide structures. The underlying principle, however—the simultaneous and controlled formation of multiple bonds around a core structure to build an epoxide ring—is central to MCR strategy.
More direct one-pot approaches often start from readily available carbonyl compounds. A classic example is the Corey-Chaykovsky reaction, where a sulfur ylide (e.g., dimethylsulfoxonium methylide) reacts with an aldehyde or ketone to form an epoxide. A one-pot, asymmetric version of this reaction could, in principle, be used to convert 2-bromobenzaldehyde into this compound using a chiral sulfur ylide or a chiral catalyst.
Another relevant one-pot strategy involves the tandem reaction of an aldehyde with a source of a halomethyl anion, followed by in-situ cyclization (a Darzens-type reaction). A one-pot synthesis of oxiranes has been reported through a Vicarious Nucleophilic Substitution (VNS) reaction followed by a Darzens condensation, though this is a complex sequence. acs.org
A conceptually straightforward one-pot synthesis of this compound could involve the reaction of 2-bromobenzaldehyde with a suitable one-carbon homologating agent in the presence of a chiral catalyst. For example, the reaction of 2-bromobenzaldehyde with trimethylsulfoxonium (B8643921) iodide and a chiral phase-transfer catalyst under basic conditions could potentially yield the desired chiral epoxide in a single, streamlined process.
Table 3: Conceptual One-Pot/MCR Approaches for this compound
| Starting Materials | Key Reagents/Catalysts | Reaction Type | Potential Outcome | Reference Principle |
|---|---|---|---|---|
| 2-Bromobenzaldehyde, Trimethylsulfoxonium iodide | Chiral Phase-Transfer Catalyst, Base | Asymmetric Corey-Chaykovsky Reaction | This compound | mdpi.comnih.gov |
| Diazoacetate, 2-Oxo-3-ynoate, Nitrosoarene | Chiral N,N'-dioxide/Ni(OTf)₂ Complex | Three-Component Cycloaddition | Multifunctional Chiral Epoxide | acs.orgfrontiersin.org |
| 2-Bromobenzaldehyde, Chloroiodomethane | n-Butyllithium | Darzens-type Condensation | Racemic 2-(2-bromophenyl)oxirane | acs.org |
These advanced synthetic routes highlight the ongoing efforts to develop more efficient, atom-economical, and stereoselective methods for accessing valuable chiral building blocks like this compound.
Reactivity and Mechanistic Pathways of 2s 2 2 Bromophenyl Oxirane
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The core reactivity of (2S)-2-(2-bromophenyl)oxirane lies in the nucleophilic opening of the strained epoxide ring. This process is highly influenced by reaction conditions, particularly the nature of the catalyst (acidic or basic) and the nucleophile employed. thieme-connect.demasterorganicchemistry.com The presence of the 2-bromophenyl group at one of the epoxide carbons introduces significant electronic and steric factors that dictate the reaction's outcome.
Analysis of Regioselectivity and Stereoselectivity in Ring Opening
The ring-opening of unsymmetrical epoxides like this compound can theoretically produce two different regioisomers, resulting from nucleophilic attack at either the C2 (benzylic) or C3 carbon. The regioselectivity is a crucial aspect of its chemistry.
Regioselectivity: In many cases, nucleophilic attack is highly regioselective. Under basic or neutral conditions, following an SN2 mechanism, the nucleophile typically attacks the less sterically hindered C3 carbon. masterorganicchemistry.com However, under acidic conditions, the reaction can be shifted to favor attack at the more substituted C2 benzylic position. This is because the phenyl ring can stabilize the developing positive charge in the transition state. sci-hub.seresearchgate.net For instance, the reaction of similar 2-aryloxiranes with azide (B81097) nucleophiles has been shown to selectively occur at the benzylic carbon.
Stereoselectivity: The ring-opening reactions are generally stereospecific. Consistent with an SN2 mechanism, the nucleophilic attack occurs from the backside, leading to an inversion of configuration at the stereocenter that is attacked. masterorganicchemistry.commasterorganicchemistry.com When this compound is attacked at the C3 carbon, the resulting product will have an inverted stereochemistry at that position. If the attack occurs at the C2 carbon, the (S) configuration at C2 will be inverted to (R). This high degree of stereocontrol is fundamental to its application in asymmetric synthesis. acs.org
Acid-Catalyzed Ring Opening Mechanisms
In the presence of an acid (either Brønsted or Lewis acid), the epoxide oxygen is protonated or coordinated, forming a more reactive intermediate. sci-hub.seresearchgate.net This activation makes the epoxide a much better electrophile. The mechanism can exhibit characteristics of both SN1 and SN2 pathways.
The protonated epoxide can be attacked by a nucleophile. The regiochemical outcome depends on the balance between steric hindrance and electronic stabilization. For 2-aryl-substituted epoxides, the transition state has significant carbocation-like character at the benzylic carbon (C2). sci-hub.se This electronic stabilization often directs the nucleophile to attack the C2 position, even though it is more sterically hindered. For example, Lewis acids like BF₃·OEt₂ promote the ring-opening of 3-aryloxirane-2-carbonitriles by favoring the formation of a benzylic carbocation intermediate. sci-hub.se
Base-Catalyzed Ring Opening Mechanisms
Under basic or neutral conditions, the ring-opening of this compound typically follows a pure SN2 mechanism. masterorganicchemistry.com A strong nucleophile directly attacks one of the electrophilic carbons of the oxirane ring. Due to steric hindrance from the 2-bromophenyl group, the attack preferentially occurs at the less substituted C3 carbon. masterorganicchemistry.comacs.org This reaction does not involve activation of the epoxide oxygen. The rate of the reaction is dependent on the concentration of both the epoxide and the nucleophile. The result is a clean inversion of stereochemistry at the C3 position, yielding a trans-disubstituted product. masterorganicchemistry.commasterorganicchemistry.com
Reactivity with Diverse Classes of Nucleophiles
The versatility of this compound is demonstrated by its reactivity with a wide range of nucleophiles, leading to important synthetic intermediates such as amino alcohols and thioethers.
The reaction of this compound with amine nucleophiles is a common method for synthesizing chiral β-amino alcohols. psu.eduresearchgate.net These reactions typically involve heating the epoxide with an amine, sometimes in a solvent like methanol (B129727), to yield the corresponding 2-amino-1-(2-bromophenyl)ethanol (B3038046) derivatives. psu.edu For example, treatment of a similar epoxide, 2-(o-bromophenyl)propene oxide, with ammonia (B1221849) in methanol at elevated temperatures and pressures yields the corresponding amino alcohol. psu.edu The reaction of epoxides with amines can be catalyzed by the amine itself, which facilitates the proton transfer steps. researchgate.netmdpi.com
| Oxirane Substrate | Amine Nucleophile | Conditions | Major Product | Observed Regioselectivity | Reference |
|---|---|---|---|---|---|
| 2-(o-bromophenyl)propene oxide | Ammonia | Methanol, 105 °C, 50 h | 2-Amino-1-(2-bromophenyl)propan-1-ol | Attack at less hindered carbon | psu.edu |
| (2S,3S)-2-Methyl-3-phenyloxirane | Aniline | Isopropanol, 90 °C | (2S,3R)-3-Anilino-3-phenylpropan-2-ol | Attack at benzylic carbon | nih.gov |
Thiol and alkoxide nucleophiles also readily open the oxirane ring to form β-hydroxy thioethers and β-hydroxy ethers, respectively. These reactions are typically performed under basic conditions, ensuring an SN2 pathway. masterorganicchemistry.commasterorganicchemistry.com
Thiol Nucleophiles: Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles for epoxide ring-opening. The reaction of epoxides with thiols, such as thiophenol, proceeds efficiently under basic catalysis or even neutral conditions, attacking the least substituted carbon to give the corresponding β-hydroxy sulfide. mdpi.combeilstein-journals.org The reaction of 1-(oxiran-2-ylmethyl)piperidine (B1313976) with various 1,2,4-triazole-3-thiones demonstrates regiospecific opening where the sulfur atom attacks the terminal carbon of the oxirane. mdpi.compreprints.org
Alkoxide Nucleophiles: Alkoxides, generated from alcohols using a strong base, react with epoxides in a classic Williamson ether synthesis-type reaction. masterorganicchemistry.com The alkoxide attacks the epoxide, and subsequent protonation of the resulting alkoxide during workup yields a β-hydroxy ether. The reaction generally proceeds with high regioselectivity at the less substituted carbon. masterorganicchemistry.com
| Epoxide Substrate | Nucleophile | Conditions | Major Product Type | Observed Regioselectivity | Reference |
|---|---|---|---|---|---|
| Generic Epoxide | Thiophenol (PhSH) | Base catalyst (e.g., LiNTf₂) | β-Hydroxy sulfide | Attack at less hindered carbon | beilstein-journals.org |
| 1-(Oxiran-2-ylmethyl)piperidine | 4-Allyl-5-(2-bromophenyl)-1,2,4-triazole-3-thione | Ethanol, Reflux | β-Hydroxy thioether | Attack at terminal carbon | preprints.org |
| Generic Epoxide | Sodium Alkoxide (RONa) | Alcohol (ROH) solvent | β-Hydroxy ether | Attack at less hindered carbon | masterorganicchemistry.com |
Halide and Pseudohalide Nucleophiles (e.g., Cyanides, Azides)
The reaction of this compound with halide and pseudohalide nucleophiles is a fundamental transformation that proceeds via nucleophilic attack on one of the two electrophilic carbon atoms of the oxirane ring. This ring-opening is subject to both steric and electronic control, and the regioselectivity can be influenced by reaction conditions.
The attack of nucleophiles like cyanide (CN⁻) and azide (N₃⁻) typically occurs at the less substituted carbon atom (C3), following an Sₙ2 mechanism. This pathway is favored due to lower steric hindrance. For this compound, this results in the formation of a β-substituted alcohol where the nucleophile has added to the terminal carbon.
Reaction with Azides: The ring-opening of epoxides with sodium azide is a common method for introducing the azido (B1232118) group, which is a versatile functional group for further transformations, such as reduction to amines or participation in cycloaddition reactions. The reaction of epoxides with sodium azide can be carried out under various conditions, including in aqueous media, sometimes accelerated by ultrasound or microwave irradiation. mdpi.com For instance, the kinetic resolution of 2,2-disubstituted terminal epoxides has been achieved using azide nucleophiles, highlighting the stereochemical aspects of this reaction. sciengine.com The reaction of a related bromophenyl glycidyl (B131873) ether with sodium azide in the presence of ammonium (B1175870) chloride yields the corresponding azido alcohol. Similarly, methyl (2R,3R)-3-(4-bromophenyl)-3-azido-2-hydroxypropanoate has been synthesized from the corresponding epoxide. researchgate.net
Reaction with Cyanides: The introduction of a cyanide group via epoxide ring-opening provides access to β-hydroxy nitriles, which are valuable synthetic intermediates. The reaction can be promoted by various cyanide sources, such as potassium cyanide or copper(I) cyanide. lew.rorsc.org The reaction of (S)-2-ethyloxirane with potassium cyanide and lithium perchlorate (B79767) in acetonitrile (B52724) results in the corresponding (S)-3-hydroxypentanenitrile in good yield. lew.ro While direct examples with this compound are not prevalent in the cited literature, the general reactivity pattern of epoxides suggests a similar outcome.
The table below summarizes the expected products from the nucleophilic ring-opening of this compound with azide and cyanide nucleophiles, based on established epoxide chemistry.
| Nucleophile | Reagent Example | Expected Major Product | Product Class |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | (2R)-1-azido-2-(2-bromophenyl)ethanol | β-Azido alcohol |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | (3R)-3-(2-bromophenyl)-3-hydroxypropanenitrile | β-Hydroxy nitrile |
Molecular Rearrangement Reactions
The strained nature of the oxirane ring in this compound makes it susceptible to various molecular rearrangement reactions, particularly under acidic conditions. These rearrangements often lead to the formation of more stable carbonyl compounds.
Meinwald-type Rearrangements and Their Derivatives
The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to carbonyl compounds. The mechanism involves the protonation of the epoxide oxygen, followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. A subsequent 1,2-hydride or 1,2-aryl/alkyl shift then leads to the formation of an aldehyde or a ketone.
For an aryl-substituted epoxide like this compound, the rearrangement can be initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). nih.govrsc.org The regioselectivity of the C-O bond cleavage is influenced by the ability of the substituents to stabilize the resulting carbocation. In the case of this compound, cleavage of the benzylic C-O bond is favored due to the stabilization of the positive charge by the aromatic ring.
A subsequent 1,2-hydride shift from the adjacent carbon to the carbocation center would lead to the formation of 2-(2-bromophenyl)acetaldehyde. Research on related 3-aryloxirane-2-carbonitriles has shown that BF₃·OEt₂ can promote a tandem Meinwald rearrangement. nih.gov Similarly, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, which involves a classical Meinwald rearrangement step, has been developed for the synthesis of oxalamides. pressbooks.pubmuni.cz
Acid-Catalyzed Rearrangements Leading to Carbonyl Compounds
Beyond the specific Meinwald rearrangement, this compound can undergo various acid-catalyzed rearrangements to yield carbonyl compounds. The nature of the product is highly dependent on the substrate's substitution pattern and the reaction conditions, including the type of acid catalyst used.
Lewis acids are commonly employed to facilitate these transformations. nih.govrsc.org For instance, the reaction of 2-(4-bromophenyl)oxirane (B1330174) derivatives under Lewis acid catalysis can lead to the formation of aldehydes or ketones. rsc.org The rearrangement of stilbene (B7821643) oxides, which are structurally related diaryl epoxides, can yield 2,2-diaryl-2-hydroxyacetaldehydes. nih.gov
The general mechanism involves the coordination of the Lewis acid to the epoxide oxygen, weakening the C-O bonds and facilitating ring-opening. This generates a carbocationic intermediate (or a species with significant carbocationic character). The fate of this intermediate determines the final product. For this compound, two primary pathways are conceivable following the formation of the more stable benzylic carbocation:
1,2-Hydride Shift: Migration of a hydride from the adjacent CH₂ group results in the formation of 2-(2-bromophenyl)acetaldehyde.
1,2-Aryl Shift (Phenyl Migration): While less common for terminal epoxides, migration of the bromophenyl group is a theoretical possibility, which would lead to a different ketone product.
The table below outlines the potential carbonyl products from the acid-catalyzed rearrangement of this compound.
| Rearrangement Type | Migrating Group | Plausible Product |
| Meinwald Rearrangement | Hydride | 2-(2-bromophenyl)acetaldehyde |
| Phenyl Migration | 2-bromophenyl | 1-phenyl-2-bromoethanone (less likely) |
Cycloaddition Reactions Involving the Oxirane Ring
The oxirane ring can participate in cycloaddition reactions, acting as a three-membered synthon. These reactions provide powerful methods for constructing more complex heterocyclic or carbocyclic systems.
[2+2]-like Cycloaddition Reactions
Concerted thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for orbital symmetry. researchgate.net However, photochemical [2+2] cycloadditions are allowed and represent a significant class of reactions for forming four-membered rings. nih.govresearchgate.net The reaction between a ketone and an alkene to form an oxetane (B1205548) is known as the Paternò–Büchi reaction. researchgate.net
While direct evidence for [2+2]-like cycloaddition reactions involving this compound is scarce in the reviewed literature, the general principles of photochemistry suggest it could be a potential, albeit likely inefficient, reaction pathway. Such a reaction would likely require photoactivation of a reaction partner, such as an alkene, which could then react with the ground-state epoxide. Iron-catalyzed intermolecular [2+2] cycloadditions of unactivated alkenes have been reported, but their application to epoxides is not established. nih.gov The majority of cycloaddition literature concerning epoxides focuses on [3+2] cycloadditions, where the epoxide acts as a C-O-C 1,3-dipole equivalent. mdpi.comresearchgate.netnih.gov
Huisgen Cycloadditions (Click Chemistry) for Functionalization
The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.
This compound itself cannot directly participate in a Huisgen cycloaddition. However, it can be readily converted into a suitable precursor. As discussed in section 3.1.4.3, nucleophilic ring-opening of the epoxide with sodium azide yields (2R)-1-azido-2-(2-bromophenyl)ethanol. This azido-functionalized molecule is an ideal substrate for a subsequent click reaction with a terminal alkyne.
This two-step sequence allows for the modular functionalization of the original epoxide scaffold. A wide variety of alkynes can be "clicked" onto the azido alcohol intermediate, introducing diverse chemical moieties. This strategy is widely used in materials science and bioconjugation.
The general synthetic sequence is outlined below:
Azide Introduction: this compound is reacted with an azide source (e.g., NaN₃) to open the ring and form (2R)-1-azido-2-(2-bromophenyl)ethanol.
Huisgen Cycloaddition: The resulting azido alcohol is then reacted with a terminal alkyne (R-C≡CH) in the presence of a copper(I) catalyst to yield a 1,2,3-triazole-containing product.
This approach effectively couples the chemistry of epoxides with the power and versatility of click chemistry.
Ring Expansion Reactions (e.g., to Oxetanes)
The transformation of epoxides into the corresponding four-membered oxetane rings is a synthetically valuable but challenging process. This ring expansion typically does not occur in a single step but is achieved through a sequence of reactions involving an initial ring-opening of the epoxide, followed by an intramolecular cyclization. This strategy takes advantage of the wide availability of epoxide starting materials. thieme-connect.de
For this compound, a plausible pathway to an oxetane, such as 2-(2-bromophenyl)oxetane, would involve a two-step sequence:
Nucleophilic Ring-Opening: The reaction is initiated by a nucleophile that attacks one of the carbon atoms of the oxirane ring. For the formation of an oxetane, the nucleophile must contain a latent leaving group. A classic example is the use of a selenomethyllithium reagent, which opens the epoxide to form a hydroxyselenide intermediate. acs.org The regioselectivity of this attack is crucial. In the case of this compound, the attack could theoretically occur at the benzylic carbon (C2) or the unsubstituted carbon (C3). The electronic effects of the bromophenyl group and the specific reagents used would influence this selectivity.
Intramolecular Cyclization (Williamson Ether Synthesis): The resulting 1,3-diol derivative, where one hydroxyl group is from the opened epoxide and the other is part of the initial nucleophile, is then activated. For instance, the newly formed secondary alcohol can be converted into a good leaving group (e.g., a tosylate or halide). Subsequent treatment with a base promotes an intramolecular Williamson etherification, where the other hydroxyl group acts as a nucleophile to displace the leaving group and form the four-membered oxetane ring. thieme-connect.deacs.org
Another established method for the ring expansion of epoxides to oxetanes involves the use of sulfur ylides. illinois.edu Research by Shibasaki and others has demonstrated that this method can be effective for forming enantioenriched oxetanes from epoxides. illinois.edu
The table below outlines a hypothetical reaction scheme for the ring expansion of this compound based on established methods for other epoxides.
| Step | Reaction Type | Typical Reagents & Conditions | Intermediate/Product | Reference |
| 1 | Epoxide Ring-Opening | 1. Nucleophile with leaving group (e.g., R-Se-CH₂-Li) in THF/HMPT, -78°C to 20°C. 2. Conversion to halide. | 1,3-halohydrin derivative | acs.org |
| 2 | Intramolecular Cyclization | Base (e.g., KOtBu, NaH) in a suitable solvent (e.g., THF, DMSO). | 2-(2-bromophenyl)oxetane | thieme-connect.deacs.org |
| Alt. Method | Ylide Reaction | Sulfur ylide (e.g., dimethyloxosulfonium methylide) in a suitable solvent. | 2-(2-bromophenyl)oxetane | illinois.edu |
General Oxidation and Reduction Chemistry of Oxiranes
The oxirane ring in this compound is susceptible to both oxidation and reduction reactions, which typically proceed via ring-opening.
Oxidation:
The most common "oxidation" reaction of epoxides is hydrolysis, which leads to the formation of vicinal diols. This can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. The attack generally occurs at the more substituted carbon atom (the benzylic position) due to the stabilization of the partial positive charge. This would yield (1S)-1-(2-bromophenyl)ethane-1,2-diol.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion attacks one of the ring carbons. For sterically unhindered epoxides, the attack typically occurs at the less substituted carbon atom (Sɴ2-type reaction). This would result in the formation of (1S)-1-(2-bromophenyl)ethane-1,2-diol.
Reduction:
Reduction of epoxides can lead to alcohols or, in some cases, complete deoxygenation to the corresponding alkene.
Reduction to Alcohols: Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of epoxides to alcohols. The hydride nucleophile typically attacks the less sterically hindered carbon atom of the epoxide ring. For this compound, this would involve an attack at the C3 position, leading to the formation of (S)-2-(2-bromophenyl)ethan-1-ol after an aqueous workup.
Deoxygenation to Alkenes: Certain reagents, particularly those based on λ³σ³-phosphorus compounds, can deoxygenate epoxides to form alkenes. researchgate.net This reaction proceeds through an attack on a ring carbon atom, leading to an intermediate that collapses to form an alkene and a phosphine (B1218219) oxide. researchgate.net Applying this to this compound would be expected to yield 2-bromostyrene (B128962).
The table below summarizes the expected outcomes of general oxidation and reduction reactions.
| Reaction Type | Reagent(s) | Expected Major Product | Mechanism Highlight | Reference |
| Oxidation (Hydrolysis) | H₃O⁺ (aq) | (1S)-1-(2-bromophenyl)ethane-1,2-diol | Nucleophilic attack at the more substituted carbon. | General |
| Oxidation (Hydrolysis) | NaOH (aq) | (1S)-1-(2-bromophenyl)ethane-1,2-diol | Sɴ2 attack at the less substituted carbon. | researchgate.net |
| Reduction | 1. LiAlH₄ 2. H₂O | (S)-2-(2-bromophenyl)ethan-1-ol | Hydride attack at the less substituted carbon. | General |
| Reduction (Deoxygenation) | λ³σ³-Phosphorus Reagents | 2-Bromostyrene | Formation of an alkene and phosphine oxide. | researchgate.net |
This table outlines predicted reactions based on the general chemistry of epoxides. Specific outcomes may vary depending on precise reaction conditions.
Stereochemical Investigations of 2s 2 2 Bromophenyl Oxirane
Elucidation of Absolute and Relative Stereochemistry
The determination of the exact spatial arrangement of atoms, known as absolute and relative stereochemistry, is critical for understanding and utilizing chiral molecules like (2S)-2-(2-bromophenyl)oxirane. Various analytical techniques are employed to unambiguously assign the configuration of its stereocenter.
A primary method for determining the absolute configuration of chiral compounds is through the analysis of their interaction with plane-polarized light, measured as specific rotation. For instance, related chiral epoxides have been characterized by their specific rotation values ([α]D). nih.gov Furthermore, advanced spectroscopic methods are indispensable. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool. The CD spectra of enantiomers are mirror images, providing definitive confirmation of their absolute configurations. researchgate.net
For more complex situations or to determine the relative stereochemistry of reaction products, chemical derivatization is often employed. A concise method has been established for related aryl-glycerols, which can be formed from the hydrolysis of aryl-oxiranes. nih.govrsc.org This involves reacting the diol product with a chiral derivatizing agent, such as camphanoyl chloride, to form diastereomers. rsc.org These diastereomers can then be analyzed by ¹H NMR spectroscopy. The chemical shift differences (Δδ) of the diastereotopic methylene (B1212753) protons are often distinct enough to distinguish between different stereoisomers. nih.govrsc.org For example, in certain solvents like DMSO-d₆, specific patterns in these chemical shift differences can be correlated to a particular threo or erythro relative configuration, and by extension, to the absolute configuration of the parent epoxide. nih.govrsc.org This empirical approach can be further validated by quantum chemical calculations of the NMR spectra. rsc.org
High-resolution mass spectrometry (HRMS) is also used to confirm the elemental composition, which supports the structural elucidation process. nih.gov For styrene (B11656) oxides, including the related 2-(4-bromophenyl)oxirane (B1330174), enantioselective adsorption experiments using tailor-made chiral cages have also been explored, demonstrating another potential avenue for stereochemical investigation. researchgate.net
Factors Governing Enantioselectivity and Diastereoselectivity in Chemical Transformations
Achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of this compound and its derivatives is paramount. The stereochemical outcome of these reactions is governed by a variety of factors, including the choice of catalyst, reagents, solvent, and reaction conditions.
Catalyst Control: Asymmetric catalysis is a cornerstone for producing enantiomerically enriched epoxides.
Organocatalysis: Enantioselective epoxidation of α,β-unsaturated aldehydes can be achieved using chiral amine catalysts. The reaction proceeds through the formation of a chiral enamine intermediate, which directs the approach of the oxidizing agent. princeton.edu The choice of Brønsted acid co-catalyst and solvent can significantly impact both reaction conversion and enantiomeric excess (ee). princeton.edu For the synthesis of related chiral 1,2-diamine precursors, thiourea-based organocatalysts have been used in nitro-Mannich reactions, yielding products with high diastereoselectivity and enantioselectivity. ucl.ac.uk
Metal-Based Catalysis: Transition metal complexes featuring chiral ligands are widely used. For the Corey-Chaykovsky epoxidation of ketones to produce 2,2-disubstituted epoxides, rare-earth metal complexes with chiral ligands have proven effective. nih.govsemanticscholar.org The stereochemical outcome can be fine-tuned by the addition of achiral additives, such as sterically hindered and electron-rich phosphine (B1218219) oxides, which can dramatically improve enantioselectivity. nih.govsemanticscholar.org In other systems, the stereogenicity of the metal center itself, dictated by the chiral ligand, can be the critical factor in stereorecognition and control. acs.org
Substrate and Reagent Control: The structure of the starting material is a key determinant of stereoselectivity.
Steric Hindrance: In the asymmetric epoxidation of ketones, enantioselectivity is strongly dependent on the steric difference between the two substituents on the carbonyl group. Methyl ketones often give higher enantioselectivity than ethyl or propyl ketones. nih.govsemanticscholar.org
Enzyme-Catalyzed Reactions: Biocatalysis using enzymes like alcohol dehydrogenases (ADHs) offers a highly selective method. The asymmetric reduction of a precursor ketone, such as an α-bromoacetophenone, can set the stereocenter for the final epoxide. mdpi.com By carefully selecting enantiocomplementary ADHs (e.g., from Lactobacillus brevis or Thermoanaerobacter sp.), it is possible to produce either enantiomer of the desired alcohol precursor with high ee. mdpi.com
The table below summarizes key factors influencing stereoselectivity in the synthesis of chiral epoxides and related compounds.
| Factor | Description | Example | Impact on Selectivity |
| Catalyst | Chiral metal complexes or organocatalysts create a chiral environment for the reaction. | Sm-pybox complex with phosphine oxide additive for Corey-Chaykovsky epoxidation. nih.govsemanticscholar.org | High enantioselectivity (up to 96% ee). nih.gov |
| Substrate Structure | The steric and electronic properties of the starting material influence the transition state energy. | Asymmetric epoxidation of methyl ketones vs. ethyl ketones. semanticscholar.org | Higher ee for methyl ketones due to greater steric differentiation. semanticscholar.org |
| Solvent | The solvent can influence catalyst activity and the stability of diastereomeric transition states. | Halogenated solvents in organocatalytic epoxidation. princeton.edu | Improved conversion and enantiocontrol. princeton.edu |
| Additives/Co-catalysts | Can modify the catalyst's active site or participate directly in the stereodetermining step. | Brønsted acids in organocatalysis; phosphine oxides in metal catalysis. princeton.edunih.gov | Can significantly increase enantiomeric excess. nih.gov |
| Biocatalyst | Enzymes provide a highly specific chiral pocket to control the stereochemical outcome. | Use of enantiocomplementary ADHs for ketone reduction. mdpi.com | Access to either enantiomer of the product in high purity. mdpi.com |
Methods for Chiral Resolution and Enantiomeric Purity Assessment
For cases where a racemic or non-enantiopure mixture of 2-(2-bromophenyl)oxirane (B2677418) is produced, chiral resolution—the separation of enantiomers—is necessary. Following resolution or asymmetric synthesis, the enantiomeric purity, typically expressed as enantiomeric excess (ee), must be accurately measured.
Chiral Resolution: Several methods exist to separate enantiomers from a racemic mixture.
Crystallization-Based Methods: One innovative approach involves the use of enantiomerically pure host molecules that selectively co-crystallize with one enantiomer from a racemic guest mixture. For instance, chiral tetrahedral Pd(II) cages have been successfully used to separate racemic mixtures of styrene oxides, including 2-(4-bromophenyl)oxirane, via a crystallization inclusion method. researchgate.netresearchgate.net Another technique is preferential crystallization, where a supersaturated solution of a racemate is seeded with crystals of one enantiomer, inducing its crystallization. rsc.org
Diastereomer Formation: A classic strategy involves reacting the enantiomeric mixture with a chiral resolving agent to form a mixture of diastereomers. research-solution.com These diastereomers have different physical properties (e.g., solubility) and can be separated by standard techniques like crystallization or chromatography. Afterward, the resolving agent is chemically removed to yield the separated enantiomers. research-solution.com
Enantiomeric Purity Assessment: The most common and reliable methods for determining the enantiomeric excess of a chiral sample involve chromatography with a chiral stationary phase (CSP).
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique. The sample is passed through a column containing a CSP, which interacts differently with the two enantiomers, causing them to travel through the column at different rates. nih.govacs.org This results in two separate peaks on the chromatogram, and the ratio of their areas corresponds to the ratio of the enantiomers. Columns such as Daicel CHIRALCEL® are frequently used for this purpose. nih.gov
Gas Chromatography (GC): For volatile compounds, chiral GC is an effective alternative. Similar to HPLC, it uses a column with a chiral stationary phase to separate the enantiomers before detection. semanticscholar.org
The table below details common methods for the separation and purity analysis of chiral epoxides.
| Method | Type | Principle | Application |
| Preferential Crystallization | Resolution | Seeding a supersaturated racemic solution with one enantiomer to induce its selective crystallization. rsc.org | Large-scale separation of conglomerate-forming systems. rsc.org |
| Inclusion Crystallization | Resolution | Using a chiral host molecule to selectively crystallize one enantiomer from a racemic mixture. researchgate.net | Separation of styrene oxides using chiral Pd(II) cages. researchgate.netresearchgate.net |
| Chiral HPLC | Purity Assessment | Differential interaction of enantiomers with a chiral stationary phase leading to separation. nih.gov | Determining enantiomeric excess of chiral epoxides and alcohols. nih.govacs.orgacs.org |
| Chiral GC | Purity Assessment | Separation of volatile enantiomers on a column with a chiral stationary phase. semanticscholar.org | Determining enantiomeric excess of volatile derivatives. semanticscholar.org |
Stereochemical Outcome: Retention versus Inversion of Configuration in Reactions
When this compound undergoes a chemical reaction at its stereocenter, the stereochemical outcome can be either retention or inversion of the original configuration. This outcome is dictated by the reaction mechanism.
Inversion of Configuration: The most common reaction pathway for epoxides is nucleophilic ring-opening, which typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.
Sₙ2 Mechanism: In an Sₙ2 reaction, the incoming nucleophile attacks the electrophilic carbon center from the side opposite to the leaving group (a "backside attack"). libretexts.org For an epoxide, the "leaving group" is the epoxide oxygen, which remains bonded to the other carbon. The nucleophile attacks one of the two carbons of the oxirane ring. This backside attack forces the stereochemistry at the attacked carbon to flip, like an umbrella in the wind. This process is known as inversion of configuration. libretexts.orglibretexts.org
Outcome: If a nucleophile attacks the chiral carbon (C2) of this compound, the reaction will proceed with inversion of configuration at that center. An (S) configuration will become an (R) configuration in the product, assuming the priority of the substituents remains the same according to Cahn-Ingold-Prelog rules. libretexts.orgvedantu.com This stereospecificity is a hallmark of the Sₙ2 reaction. libretexts.org
Retention of Configuration: Retention of configuration occurs when the nucleophile attacks from the same side as the leaving group. vedantu.com This is less common for simple epoxide ring-opening but can occur under specific circumstances or through more complex mechanisms.
Double Inversion: A net retention of configuration can be achieved through a sequence of two Sₙ2 reactions. Each step proceeds with inversion, so two consecutive inversions result in the original stereochemistry. youtube.com For example, if the oxygen of the epoxide were part of a more complex leaving group in a different reaction, a double displacement could lead to retention.
Sₙ1 Mechanism: In reactions that proceed through a planar carbocation intermediate, such as an Sₙ1 reaction, the nucleophile can attack from either face. stackexchange.com This typically leads to racemization (a mixture of both inversion and retention products). vedantu.com While epoxide ring-opening under acidic conditions can have some Sₙ1 character at a highly substituted carbon, the concerted Sₙ2 pathway is generally favored. In practice, even Sₙ1 reactions often yield slightly more inversion product because the departing leaving group can partially shield one face of the carbocation intermediate. stackexchange.com
For this compound, nucleophilic attack is the characteristic reaction, and it overwhelmingly proceeds with inversion of configuration at the site of attack due to the geometric constraints of the three-membered ring favoring an Sₙ2-type pathway.
| Reaction Mechanism | Nucleophile Attack | Stereochemical Outcome | Relevance to this compound |
| Sₙ2 | Backside | Inversion of configuration. libretexts.org | The primary and expected pathway for nucleophilic ring-opening. |
| Sₙ1 | Frontside or Backside | Racemization (mix of retention and inversion). vedantu.com | Unlikely, but possible under strongly acidic conditions promoting a carbocation-like transition state. |
| Double Inversion | Two sequential backside attacks | Net retention of configuration. youtube.com | Not a direct reaction of the epoxide, but a possible outcome in a multi-step sequence. |
Spectroscopic and Structural Characterization for Elucidating the Structure of 2s 2 2 Bromophenyl Oxirane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of (2S)-2-(2-bromophenyl)oxirane is expected to show distinct signals for the oxirane ring protons and the aromatic protons of the 2-bromophenyl group.
The three protons on the oxirane ring form an AMX spin system. The benzylic proton (Hα), being adjacent to both the aromatic ring and the oxirane oxygen, is the most deshielded of the three. The two methylene (B1212753) protons (Hβ-cis and Hβ-trans) are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts and couplings. They couple to each other (geminal coupling) and to the Hα proton (vicinal coupling).
The aromatic region will display a complex pattern for the four protons on the 2-bromophenyl ring. Due to the ortho-substitution, these protons are chemically distinct and will exhibit splitting based on their coupling to adjacent protons.
Interactive Table: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Hα (Oxirane CH) | ~4.1 - 4.2 | dd | Jα,β-cis ≈ 2.5 Hz, Jα,β-trans ≈ 4.0 Hz |
| Hβ-trans (Oxirane CH₂) | ~3.1 - 3.2 | dd | Jβ-trans,β-cis ≈ 5.5 Hz, Jβ-trans,α ≈ 4.0 Hz |
| Hβ-cis (Oxirane CH₂) | ~2.8 - 2.9 | dd | Jβ-cis,β-trans ≈ 5.5 Hz, Jβ-cis,α ≈ 2.5 Hz |
| Ar-H | ~7.1 - 7.6 | m | - |
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms.
The two carbons of the oxirane ring typically resonate in the range of 45-55 ppm. The carbon atom directly attached to the phenyl ring (Cα) is generally more deshielded (further downfield) than the methylene carbon (Cβ). The six carbons of the 2-bromophenyl group will appear in the aromatic region (120-140 ppm). The carbon atom bearing the bromine (C-Br) and the carbon atom attached to the oxirane ring (C-ipso) can be distinguished from the four C-H aromatic carbons based on their chemical shifts and signal intensities.
Interactive Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Cα (Oxirane CH) | ~53.5 |
| Cβ (Oxirane CH₂) | ~46.0 |
| C-Br (Aromatic) | ~122.0 |
| C-H (Aromatic) | ~127.0 - 133.0 |
| C-H (Aromatic) | ~127.0 - 133.0 |
| C-H (Aromatic) | ~127.0 - 133.0 |
| C-H (Aromatic) | ~127.0 - 133.0 |
| C-ipso (Aromatic) | ~138.0 |
Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis
Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and for probing the stereochemistry and conformation of molecules.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons. It would show clear cross-peaks connecting Hα to both Hβ protons on the oxirane ring, confirming their connectivity. It would also help delineate the coupling relationships between the adjacent protons on the aromatic ring.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal for the C-H pairs in both the oxirane and aromatic rings.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing crucial information for stereochemical and conformational analysis. For this compound, a NOESY experiment could show a spatial correlation between the oxirane Hα proton and the nearest proton on the aromatic ring, which would help define the preferred conformation (the rotational angle) around the phenyl-oxirane bond. For derivatives with additional stereocenters, NOESY is the primary method for determining their relative stereochemistry.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR and FT-Raman spectra of this compound would be characterized by several key absorption bands:
Aromatic C-H Stretch: A group of weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands corresponding to the oxirane CH and CH₂ stretching vibrations, typically found in the 2900-3000 cm⁻¹ region.
Aromatic C=C Stretch: Several bands of varying intensity in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.
Oxirane Ring Vibrations: The most diagnostic peaks for the epoxide functionality include the C-O-C asymmetric stretching, often referred to as the "ring breathing" mode, which appears as a strong band around 1250 cm⁻¹. Other characteristic absorptions for the oxirane ring occur in the 800-950 cm⁻¹ range.
C-Br Stretch: This vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range, which is more easily observed in the FT-Raman spectrum.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | FT-IR, FT-Raman | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | FT-IR, FT-Raman | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | FT-IR, FT-Raman | 1600 - 1450 | Medium-Strong |
| Oxirane C-O-C Stretch | FT-IR | ~1250 | Strong |
| Oxirane Ring Mode | FT-IR | 950 - 800 | Medium-Strong |
| C-Br Stretch | FT-Raman | 600 - 500 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). rsc.org For this compound (C₈H₇BrO), the calculated monoisotopic mass is 197.9680 Da (for the ⁷⁹Br isotope). nih.gov An HRMS measurement yielding a mass very close to this value would validate the molecular formula.
Electron Ionization (EI) mass spectrometry also provides structural information through analysis of fragmentation patterns. The mass spectrum of this compound would exhibit a characteristic molecular ion peak ([M]⁺) with a distinctive doublet feature. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), there will be two peaks of nearly equal intensity at m/z 198 and m/z 200.
Key fragmentation pathways would include:
Loss of a CHO group: Cleavage of the oxirane ring can lead to the loss of a formyl radical (•CHO, 29 Da), resulting in a fragment ion at m/z 169/171.
Formation of the bromophenyl cation: Cleavage of the bond between the phenyl ring and the oxirane can generate the bromophenyl cation (C₆H₄Br⁺) at m/z 155/157.
Formation of the bromotropylium ion: Rearrangement followed by cleavage can potentially lead to the formation of a bromotropylium ion (C₇H₆Br⁺) at m/z 181/183.
Interactive Table: Predicted HRMS Fragments for this compound
| Fragment Ion Formula | Fragment Structure Description | Predicted m/z (⁷⁹Br/⁸¹Br) |
| [C₈H₇BrO]⁺ | Molecular Ion | 198/200 |
| [C₇H₆Br]⁺ | Loss of CHO | 169/171 |
| [C₆H₄Br]⁺ | Bromophenyl cation | 155/157 |
| [C₇H₇O]⁺ | Phenyl-oxirane fragment (loss of Br) | 107 |
| [C₆H₅]⁺ | Phenyl cation (loss of Br and C₂H₂O) | 77 |
X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation
X-ray crystallography is the gold standard for the unambiguous determination of the solid-state structure of a crystalline compound. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique provides a definitive three-dimensional model of the molecule.
The analysis would involve irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the unit cell, from which the precise positions of all non-hydrogen atoms can be determined.
Key information obtained from an X-ray crystallographic study would include:
Absolute Stereochemistry: For a chiral crystal, techniques such as anomalous dispersion can be used to definitively determine the absolute configuration, thus confirming the "(2S)" assignment.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-Br) and bond angles within the molecule, providing insight into the molecular geometry.
Conformation: The analysis reveals the exact conformation of the molecule in the solid state, including the torsion angle between the plane of the phenyl ring and the oxirane ring.
Intermolecular Interactions: It identifies how molecules pack in the crystal lattice and reveals any significant intermolecular forces, such as C-H···O or C-H···π interactions, which stabilize the crystal structure.
While a specific crystal structure for this compound is not reported, the methodology is well-established for similar small organic molecules.
Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation of enantiomers and the determination of enantiomeric purity. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation.
Principle of Separation:
The separation of this compound from its (2R)-enantiomer is achieved by creating a transient diastereomeric complex between the solute enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. The selection of an appropriate CSP is critical and is often based on the functional groups present in the analyte. For aryl-substituted oxiranes, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective.
Hypothetical Chiral HPLC Method:
Table 1: Hypothetical Chiral HPLC Parameters for the Analysis of 2-(2-bromophenyl)oxirane (B2677418)
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
In this hypothetical separation, the less retained peak would correspond to one enantiomer, and the more retained peak to the other. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the following formula:
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. For a sample of pure this compound, ideally, only one peak corresponding to this enantiomer would be observed. The presence of a second peak would indicate the presence of the (2R)-enantiomer as an impurity.
Detailed Research Findings:
Research on the chiral separation of structurally related 2-aryl-oxiranes has demonstrated the efficacy of polysaccharide-based CSPs. For instance, studies on various substituted styrene (B11656) oxides have shown successful enantiomeric resolution using columns like Chiralcel® OD-H and Chiralpak® AD-H. The choice of the mobile phase, particularly the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol), is crucial in optimizing the separation by influencing the interactions between the analyte and the CSP. The elution order of the enantiomers can also be influenced by the specific CSP and the mobile phase composition.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chromophores.
Electronic Transitions in this compound:
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions associated with the bromophenyl group. The oxirane ring itself does not have strong absorptions in the typical UV-Vis range (200-800 nm). The benzene (B151609) ring exhibits characteristic π → π* transitions. The presence of the bromine atom and the oxirane ring as substituents on the phenyl ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzene.
Hypothetical UV-Vis Spectral Data:
Based on the UV-Vis spectra of similar brominated aromatic compounds, the following absorption maxima for this compound in a non-polar solvent like hexane (B92381) can be anticipated.
Table 2: Hypothetical UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |
| ~210 nm | High | π → π* (E2-band) |
| ~265 nm | Moderate | π → π* (B-band) |
The E2-band is a high-energy transition, while the B-band, which shows fine structure in the gas phase or in non-polar solvents, is a lower-energy transition characteristic of the benzene ring. The bromine substituent, being a halogen, can induce a slight red shift (bathochromic shift) of these absorption bands due to its electron-donating mesomeric effect and electron-withdrawing inductive effect.
Detailed Research Findings:
The electronic spectrum of the phenyl group is well-understood. The introduction of a bromine atom ortho to the oxirane substituent can lead to subtle changes in the electronic environment of the chromophore. The inductive effect of the bromine atom and the oxygen of the oxirane ring can influence the energy levels of the molecular orbitals involved in the electronic transitions. While specific, detailed studies on the UV-Vis spectrum of this compound are not prevalent in the reviewed literature, the general principles of substituent effects on the benzene chromophore are well-established and allow for a reliable prediction of its spectral features.
Theoretical and Computational Studies on 2s 2 2 Bromophenyl Oxirane
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is based on calculating the electron density rather than the complex wavefunctions of individual electrons, making it highly efficient for its accuracy. A typical DFT study on (2S)-2-(2-bromophenyl)oxirane would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.
This analysis focuses on the distribution of electrons within the molecule and its molecular orbitals. The most critical of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. ajchem-a.com
For this compound, a HOMO-LUMO analysis would reveal the locations of these orbitals. The HOMO would likely be distributed across the electron-rich regions, such as the oxygen atom of the oxirane ring and the bromine-substituted phenyl group. The LUMO would be expected to be located over the electrophilic carbon atoms of the strained oxirane ring. The calculated energy gap would provide a quantitative measure of its stability.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | N/A | Electron-donating ability |
| LUMO Energy | N/A | Electron-accepting ability |
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. chemrxiv.orgsphinxsai.com It is an invaluable tool for predicting how a molecule will interact with other charged species. Color-coding is used to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack.
Green/Yellow: Regions of intermediate or neutral potential.
For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom due to its lone pairs of electrons. nih.gov Positive potential (blue) would be expected near the hydrogen atoms and particularly on the carbon atoms of the oxirane ring, which are susceptible to nucleophilic ring-opening. semanticscholar.orgresearchgate.net This visualization provides a clear guide to the molecule's reactive sites. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule, providing insight into intramolecular and intermolecular charge transfer, hyperconjugation, and hydrogen bonding. It evaluates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. A higher E(2) value indicates a stronger interaction.
In a hypothetical NBO analysis of this compound, significant interactions would be expected between the lone pair orbitals of the oxygen and bromine atoms and the antibonding orbitals (σ* or π*) of the adjacent carbon atoms. This would help quantify the electronic stabilization within the molecule and its potential to act as a hydrogen bond acceptor via its oxygen atom in intermolecular interactions.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, a primary reaction of interest is the nucleophilic ring-opening of the epoxide, a common process for this class of compounds. semanticscholar.orgresearchgate.net
Using DFT, researchers can model the potential energy surface of the reaction. This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states (the highest energy point along the reaction coordinate). mdpi.comconicet.gov.ar By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) for the reaction can be determined, which governs the reaction rate. rsc.org Such studies on substituted oxiranes often investigate SN2-like mechanisms, where a nucleophile attacks one of the oxirane carbons, leading to inversion of stereochemistry. semanticscholar.orgresearchgate.net For this molecule, computations could clarify whether nucleophilic attack is preferred at the benzylic carbon or the methylene (B1212753) carbon and how the bulky 2-bromophenyl group influences this regioselectivity.
Conformational Analysis and Molecular Dynamics Simulations
While small molecules like this compound have limited conformational freedom compared to large biomolecules, understanding the rotation around the single bond connecting the phenyl ring and the oxirane ring is important. Conformational analysis would identify the most stable arrangement (lowest energy conformer) by calculating the energy as a function of the dihedral angle between the two rings.
Molecular Dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. frontiersin.org For this compound, an MD simulation in a solvent like water or an organic solvent would reveal how the molecule moves, flexes, and interacts with its environment, providing insights into its solvation and dynamic stability. mdpi.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model or aid in the interpretation of experimental results.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. scispace.com The resulting theoretical IR spectrum for this compound would show characteristic peaks for C-H, C-O, C-C, and C-Br stretching and bending modes. Comparing this computed spectrum with an experimental one helps in assigning the observed vibrational bands. researchgate.net
NMR Spectroscopy: It is possible to calculate the nuclear magnetic shielding tensors to predict 1H and 13C NMR chemical shifts. openaccesspub.org These theoretical shifts for this compound would be benchmarked against experimental data to confirm the molecular structure.
This comparison between predicted and experimental data is a critical step in validating the accuracy of the computational methods used. researchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
Applications of 2s 2 2 Bromophenyl Oxirane As a Synthetic Building Block
Role as a Precursor in the Synthesis of Complex Organic Molecules
The enantiopure nature of (2S)-2-(2-bromophenyl)oxirane makes it an important starting material for the synthesis of complex, biologically active molecules and natural products. The epoxide moiety acts as a latent 1,2-difunctionalized unit, where the stereochemistry is precisely controlled. Synthetic chemists utilize this pre-defined stereocenter to build up molecular complexity, ensuring the final product has the correct three-dimensional arrangement essential for its biological function.
In a typical synthetic sequence, the oxirane ring is opened by a carefully chosen nucleophile. This initial step sets the stereochemistry at two adjacent carbon atoms. Subsequent reactions can then be performed on the newly introduced functional group or on the bromophenyl ring to elaborate the structure. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings) to form new carbon-carbon bonds, significantly increasing the complexity of the molecular framework. This strategy allows for a convergent and efficient approach to synthesizing intricate molecules that would be challenging to prepare by other means.
Construction of Polyfunctionalized Compounds
The reactivity of the epoxide ring is central to the construction of polyfunctionalized compounds from this compound. The ring-opening of epoxides is a well-established and reliable transformation that can be achieved with a wide array of nucleophiles, including those based on oxygen, nitrogen, carbon, and sulfur. This reactivity allows for the direct installation of various functional groups, leading to products with high molecular diversity.
The regioselectivity of the ring-opening reaction is a critical consideration. Under basic or neutral conditions (using strong nucleophiles), the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, which in this case is the terminal CH₂ group. This predictable regioselectivity is a significant advantage in synthetic planning. This reaction results in a 1,2-disubstituted product where one carbon bears the 2-bromophenyl group and the newly formed alcohol, while the adjacent carbon bears the substituent from the nucleophile.
| Nucleophile Source | Functional Group Introduced | Resulting Compound Class |
| Azide (B81097) (e.g., NaN₃) | Azide (-N₃) | Azido (B1232118) alcohols |
| Amines (e.g., R-NH₂) | Amino (-NHR) | Amino alcohols |
| Cyanide (e.g., KCN) | Cyano (-CN) | Cyano alcohols |
| Organometallics (e.g., R-MgBr) | Alkyl/Aryl (-R) | Alcohols |
| Thiolates (e.g., R-SNa) | Thioether (-SR) | Thioalcohols |
This table illustrates the variety of functional groups that can be introduced, transforming the simple epoxide into a densely functionalized and valuable synthetic intermediate.
Development of Chiral Scaffolds and Heterocyclic Ring Systems
Chiral 1,2-amino alcohols are privileged structural motifs found in numerous pharmaceuticals and natural products. This compound is an excellent precursor for this class of compounds. The synthesis is achieved through the regioselective ring-opening of the epoxide with an amine nucleophile.
The reaction, known as aminolysis, involves the attack of a primary or secondary amine on the terminal carbon of the oxirane ring. This process occurs with inversion of configuration at the site of attack, yielding a chiral non-racemic β-amino alcohol. The resulting product contains a hydroxyl group and an amino group on adjacent carbons, with a defined stereochemical relationship.
Reaction Scheme: Synthesis of a Chiral Amino Alcohol this compound + R-NH₂ → (S)-1-(2-bromophenyl)-2-(alkylamino)ethan-1-ol
These chiral amino alcohols are not only valuable targets in their own right but can also serve as ligands for asymmetric catalysis or be further modified to produce other important derivatives.
Oxetanes, four-membered cyclic ethers, are increasingly sought after in medicinal chemistry as they can improve the physicochemical properties of drug candidates. One method for synthesizing substituted oxetanes is through the ring expansion of epoxides. This transformation can be accomplished using sulfur ylides, such as dimethylsulfoxonium ylide.
In this reaction, the ylide acts as a nucleophile, attacking the terminal carbon of the this compound ring. This is followed by an intramolecular cyclization, where the oxygen atom displaces the sulfur group, resulting in the formation of the four-membered oxetane (B1205548) ring. This process allows for the conversion of a three-membered ring into a four-membered one while retaining the key structural features of the original molecule, including the chiral center and the bromophenyl substituent.
Heterocyclic compounds like triazoles and imidazoles are ubiquitous in medicinal chemistry. This compound can be used as a key building block for constructing these ring systems.
For the synthesis of 1,2,3-triazoles, a common strategy involves the reaction of the epoxide with an azide source, such as sodium azide. This ring-opening reaction yields a chiral azido alcohol. The azide group in this intermediate can then undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction), which is a highly efficient method for forming the triazole ring. The resulting molecule incorporates the 1-(2-bromophenyl)-1-hydroxyethyl side chain onto the triazole core.
The synthesis of imidazole (B134444) derivatives can be approached by using the epoxide to alkylate an existing imidazole ring or by constructing the ring from the epoxide-derived intermediate. For example, a chiral amino alcohol derived from the epoxide could be a precursor in a multi-step synthesis to build an imidazole ring, embedding the chiral side chain into the final heterocyclic product.
Utility as a Chiral Resolution Reagent for Enantiomeric Analysis
Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. One common method involves reacting the racemate with an enantiomerically pure reagent, known as a chiral resolving agent or chiral derivatizing agent (CDA), to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography.
This compound can theoretically be used as a CDA for the analysis and resolution of racemic compounds containing nucleophilic groups, such as primary or secondary amines. When the racemic amine reacts with the enantiopure epoxide, two diastereomeric amino alcohols are formed.
Reaction: (R/S)-Amine + (S)-Epoxide → (R,S)-Diastereomer + (S,S)-Diastereomer
These diastereomers can then be separated, for instance, by High-Performance Liquid Chromatography (HPLC) on a standard achiral column. Once separated, the individual diastereomers can be cleaved to release the pure enantiomers of the original amine. This application allows the chirality of the epoxide to be transferred temporarily to the racemic mixture, enabling its separation.
Investigation as a Biochemical Probe for Enzyme Mechanism Studies
The strained epoxide ring in this compound makes it a potential substrate or inhibitor for certain classes of enzymes, particularly epoxide hydrolases (EHs). These enzymes play a crucial role in the detoxification of xenobiotics and the metabolism of endogenous signaling molecules by catalyzing the hydrolysis of epoxides to their corresponding diols. The study of how enzymes like EHs interact with specific epoxide substrates can provide valuable insights into their catalytic mechanisms, active site topology, and substrate specificity.
Although direct studies employing this compound as a biochemical probe are not prominent in the literature, research on analogous 2-aryl-2-alkyloxiranes provides a strong basis for its potential in this area. For instance, studies on the enantioselective hydrolysis of various 2-aryl-2-methyloxiranes by microsomal epoxide hydrolase have been conducted. These investigations typically involve incubating the racemic or enantiopure epoxide with the enzyme and analyzing the reaction kinetics, enantiomeric excess of the remaining substrate and the product diol.
Such studies can reveal the enzyme's stereopreference, i.e., whether it preferentially hydrolyzes the (R)- or (S)-enantiomer. The reaction rates and enantioselectivity are quantified to determine kinetic parameters like the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which are fundamental to understanding enzyme efficiency and substrate binding affinity.
Table 1: Hypothetical Kinetic Data for the Enzymatic Hydrolysis of a 2-Aryl-2-alkyloxirane
| Parameter | Value |
| Enzyme Concentration | 1 µM |
| Substrate Concentration | 100 µM |
| K_m ((S)-enantiomer) | 50 µM |
| k_cat ((S)-enantiomer) | 10 s⁻¹ |
| K_m ((R)-enantiomer) | 200 µM |
| k_cat ((R)-enantiomer) | 2 s⁻¹ |
| Enantiomeric Excess (product) | >95% (S)-diol |
This table represents hypothetical data to illustrate the type of information that can be obtained from such studies. Actual data for this compound would require experimental investigation.
By systematically varying the substituents on the aromatic ring and the alkyl group of the oxirane, researchers can map the steric and electronic requirements of the enzyme's active site. The bromine atom in this compound, with its specific size and electronic properties, would provide a unique data point in such a structure-activity relationship study. Furthermore, the potential for this compound to act as an irreversible inhibitor (a mechanism-based inactivator) by covalently modifying active site residues could also be explored, providing deeper insights into the catalytic mechanism.
Potential in Materials Science Applications (e.g., Self-Assembled Monolayers)
The field of materials science is constantly seeking new molecules that can be used to create functional surfaces with tailored properties. Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface, and they represent a powerful tool for modifying surface properties such as wettability, adhesion, and biocompatibility.
While the direct use of this compound for the formation of SAMs has not been reported, its structure contains functionalities that could be adapted for this purpose. The bromophenyl group can be a key component for surface attachment or for subsequent functionalization. For instance, aryl halides can be used for the formation of SAMs on certain metal oxide surfaces.
More commonly, the oxirane ring could be utilized to anchor the molecule to a suitably functionalized surface. For example, a surface presenting amine or thiol groups could react with the epoxide to form a covalent bond. Alternatively, the oxirane can be ring-opened to introduce a thiol or silane (B1218182) functionality, which are commonly used to form robust SAMs on gold and silicon oxide surfaces, respectively.
The chirality of this compound is a particularly intriguing feature for materials science applications. The formation of chiral SAMs can lead to surfaces that exhibit enantioselective recognition, which is of great interest for applications in chiral separations, biosensing, and asymmetric catalysis.
Table 2: Potential Strategies for Incorporating this compound into Self-Assembled Monolayers
| Strategy | Description | Potential Application |
| Direct Attachment | Utilizing the bromophenyl group for direct chemisorption onto a suitable substrate. | Functional surfaces with exposed chiral epoxide moieties. |
| Post-functionalization | Ring-opening the epoxide to introduce a thiol or silane group for subsequent SAM formation. | Creation of chiral surfaces with controlled functionality. |
| Surface Grafting | Reacting the epoxide with a pre-functionalized surface (e.g., an amine-terminated SAM). | Building up complex, multilayered surface architectures. |
The ability to create well-defined, chiral surfaces using molecules like this compound could open up new avenues in the development of advanced materials with unique optical, electronic, and biological properties. Further research is needed to explore these exciting possibilities.
Future Research Directions and Emerging Trends
Innovations in Stereoselective Catalytic Systems for Oxirane Transformations
The development of highly efficient and stereoselective catalytic systems for the transformation of chiral epoxides like (2S)-2-(2-bromophenyl)oxirane is a cornerstone of modern organic synthesis. Future research is intensely focused on creating novel catalysts that offer improved activity, selectivity, and broader substrate scope.
Enzymatic catalysis is another rapidly expanding frontier. Biocatalytic cascade reactions, for instance, are being developed to convert racemic epoxides into valuable chiral acids and amines through dynamic kinetic resolution. researchgate.net Enzymes like styrene (B11656) oxide isomerase (SOI) can catalyze the Meinwald rearrangement of aryl epoxides, generating aldehydes that can then be further transformed by other enzymes in a one-pot process. researchgate.net Glutathione S-transferases (GSTs) are also being explored for the enantioselective conversion of epoxides. acs.org The kinetic resolution of racemic epoxides using enzymes like lipases is a well-established technique, and future research will likely focus on expanding the substrate scope and improving the efficiency of these biocatalytic systems for aryl epoxides. nih.govwikipedia.orgresearchgate.netmdpi.comnih.gov
The following table summarizes some innovative catalytic systems and their applications in transformations of epoxides analogous to this compound.
| Catalytic System | Transformation | Substrate Example | Key Advantages |
| Bimetallic Salen-Chromium Complexes | Asymmetric Ring-Opening with Azide (B81097) | meso-Epoxides | Enhanced reactivity (1-2 orders of magnitude) |
| Chiral Metal-Organic Frameworks (MOFs) | Alcoholytic Kinetic Resolution | Styrene Oxide | Heterogeneous, recyclable, high enantioselectivity |
| Styrene Oxide Isomerase (SOI) Cascade | Dynamic Kinetic Resolution to Chiral Acids/Amines | Racemic Aryl Epoxides | One-pot, multi-step synthesis, high enantioselectivity |
| Glutathione S-Transferases (GSTs) | Enantioselective Epoxide Conversion | Styrene Oxide | Biocatalytic, potential for enantiopure synthesis |
Integration of Green Chemistry Principles in Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for and from chiral epoxides. The goal is to develop more sustainable processes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
A key trend is the development of catalytic systems that operate under environmentally friendly conditions . For example, highly efficient and sustainable catalyst systems based on iron(III) benzoate (B1203000) complexes and guanidinium (B1211019) carbonate have been reported for the ring-opening of terminal epoxides with carboxylic acids under neat conditions. rsc.org The use of water as a solvent is another significant advancement, as demonstrated by the scandium-catalyzed asymmetric ring-opening of meso-epoxides with aromatic amines in water, which affords β-amino alcohols in high yields and excellent enantioselectivities. arxiv.org
The application of alternative energy sources such as ultrasound irradiation is also gaining traction. Ultrasound has been shown to accelerate the regioselective ring-opening of epoxides with nitrogen heterocycles, offering a green approach that is often faster and more efficient than conventional heating. nih.gov
Furthermore, the development of chemo-enzymatic processes from renewable resources represents a significant step towards sustainable synthesis. For instance, chiral epoxides have been synthesized from levoglucosenone, a platform chemical derived from the pyrolysis of cellulosic biomass. nih.gov This approach combines the selectivity of enzymatic reactions with the efficiency of chemical transformations to create a more sustainable synthetic pathway. The exploration of green synthetic routes for related compounds, such as bromostyrene, using aqueous media and minimizing the use of hazardous reagents, also provides a blueprint for the sustainable production of starting materials for this compound. google.com
The table below highlights some green chemistry approaches applied to epoxide synthesis and transformation.
| Green Chemistry Approach | Specific Example | Key Sustainability Benefit |
| Use of Sustainable Catalysts | Iron(III) benzoate complex for epoxide ring-opening | Use of an abundant and non-toxic metal |
| Benign Solvents | Scandium-catalyzed ARO of epoxides in water | Avoids the use of volatile organic compounds |
| Alternative Energy Sources | Ultrasound-accelerated ring-opening of epoxides | Reduced reaction times and energy consumption |
| Renewable Feedstocks | Chemo-enzymatic synthesis of chiral epoxides from levoglucosenone | Reduces reliance on petrochemical feedstocks |
Exploration of Novel Reaction Pathways and Design of Derivatives with Tailored Reactivity
The inherent reactivity of the strained oxirane ring in this compound makes it a versatile precursor for a wide array of functionalized molecules. Future research will continue to explore novel reaction pathways and the design of derivatives with specific, tailored properties for applications in medicinal chemistry and materials science.
The nucleophilic ring-opening reaction is a fundamental transformation of epoxides, and the exploration of new nucleophiles and reaction conditions remains a vibrant area of research. researchgate.net While strong nucleophiles typically attack the less substituted carbon of aryl oxiranes, the regioselectivity can be influenced by both steric and electronic factors. researchgate.net The development of methods for the regioselective ring-opening of 2-aryl-substituted oxetanes with aryl borates provides a conceptual framework for exploring similar transformations with oxiranes. acs.org The synthesis of novel 1,2-epoxy-2-aryl ethylgembisphosphonates through the oxidation of vinyl-diphosphane dioxides demonstrates the potential for creating new classes of compounds from epoxide precursors.
The design and synthesis of bioactive compounds is a major driver for the development of new derivatives of this compound. The synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as potential anticancer and antimicrobial agents highlights the utility of the bromophenyl moiety in medicinal chemistry. researchgate.net The rational design and synthesis of bioactive molecules often involve the incorporation of heterocyclic scaffolds, and this compound provides a chiral starting point for the construction of complex, enantiomerically pure heterocyclic structures. mdpi.comnih.govmdpi.com The development of multicomponent reactions involving the stereoselective transformation of epoxides is another promising strategy for the efficient synthesis of functionalized molecules with potential pharmacological properties.
The following table provides examples of novel derivatives and reaction pathways for aryl epoxides.
| Reaction Pathway | Resulting Derivative Class | Potential Application |
| Ring-opening with aryl borates | β-Aryloxy alcohols | Synthesis of benzodioxepins |
| Oxidation of vinyl-diphosphane dioxides | 1,2-Epoxy-2-aryl ethylgembisphosphonates | Novel phosphonate (B1237965) compounds |
| Multicomponent reactions | Highly functionalized heterocycles | Bioactive molecules, drug discovery |
| Ring-opening polymerization | Polyethers with π-stacked structures | Advanced materials |
Advanced Computational Methodologies for Predictive Chemistry and Catalyst Design
Advanced computational methodologies are becoming indispensable tools for accelerating the discovery and optimization of catalytic systems and for predicting the reactivity of complex molecules like this compound. Density Functional Theory (DFT) and machine learning are at the forefront of this computational revolution in chemistry.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate reaction mechanisms and predict the stereoselectivity of catalytic reactions. nih.govacs.orgnih.gov For example, DFT calculations have been employed to elucidate the mechanism of chiral phosphoric acid-catalyzed conversion of epoxides into thiiranes, leading to the design of new, more effective catalysts. DFT studies can provide detailed insights into the transition state structures and energy barriers of different reaction pathways, which is crucial for understanding and controlling the outcome of stereoselective transformations. nih.gov The application of DFT to study the ring cleavage of epoxides by organometallic complexes can also inform the design of new catalysts for these transformations.
Machine learning (ML) is emerging as a transformative approach for predicting the enantioselectivity of asymmetric reactions and for the in silico design of new catalysts. arxiv.orgnih.govnih.govarxiv.orgrsc.org By training ML models on existing experimental or computational data, it is possible to predict the outcome of new reactions with a high degree of accuracy. arxiv.orgnih.govnih.govarxiv.org This predictive power can significantly reduce the time and resources required for catalyst screening and optimization. For instance, composite machine learning methods are being developed to quantitatively predict the enantioselectivity of stereoselective reactions. arxiv.orgnih.govarxiv.org Reaction-based machine learning representations are also being created to predict the enantioselectivity of organocatalysts from the structure of catalytic cycle intermediates. nih.govrsc.org These computational tools will undoubtedly play a pivotal role in the future design of highly selective catalysts for the transformation of this compound and other chiral epoxides.
The table below summarizes the application of advanced computational methodologies in the study of epoxide chemistry.
| Computational Methodology | Application | Specific Example |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Studying the transition states in the ring-opening of aryl epoxides |
| Density Functional Theory (DFT) | Catalyst design | Designing new chiral phosphoric acid catalysts for epoxide thionation |
| Machine Learning (ML) | Prediction of enantioselectivity | Predicting the stereochemical outcome of asymmetric catalytic reactions |
| Machine Learning (ML) | In silico catalyst screening | Rapidly identifying promising catalysts for specific epoxide transformations |
Q & A
Q. What are the recommended methods for synthesizing (2S)-2-(2-bromophenyl)oxirane with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via asymmetric azidohydroxylation of styrene derivatives using a biomimetic styrene monooxygenase enzymatic cascade (e.g., Pseudomonas putida SMO). This method achieves enantiomeric excess (ee) >90% by leveraging enzymatic stereoselectivity. Reaction conditions include:
- Substrate: 2-bromostyrene
- Enzymes: Styrene monooxygenase (SMO) and epoxide hydrolase
- Co-substrate: NADH or NADPH for redox balance
Optimization involves pH control (7.0–8.0) and temperature (25–30°C). Chiral GC or HPLC with columns like β-cyclodextrin derivatives is used to confirm ee .
Q. How is the enantiomeric purity of this compound experimentally validated?
- Methodological Answer : Enantiomeric purity is determined via:
- Derivatization : Reacting the epoxide with chiral amines (e.g., α-methylbenzylamine) to form diastereomers, separable by standard HPLC .
- Chiral GC Analysis : Using columns with chiral stationary phases (e.g., Chirasil-Dex), where retention times differ for (S)- and (R)-enantiomers. Typical conditions: He carrier gas, 1.2 mL/min flow rate, temperature gradient 80–200°C .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact; wash immediately with soap/water if exposed.
- Disposal : Follow hazardous waste guidelines (e.g., incineration with afterburner and scrubber). Refer to SDS for emergency measures (e.g., inhalation: move to fresh air) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of nucleophilic ring-opening reactions in this compound?
- Methodological Answer : Regioselectivity depends on:
- Nucleophile Strength : Strong nucleophiles (e.g., Grignard reagents) attack the less substituted carbon, while weak nucleophiles (e.g., H₂O) favor acid-catalyzed opening at the more substituted position.
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) polarize the epoxide, directing nucleophiles to the bromophenyl-adjacent carbon.
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while protic solvents (e.g., MeOH) favor SN1-like mechanisms .
Q. How does the bromine substituent modulate reactivity compared to chloro- or azido-analogs?
- Methodological Answer :
- Electrophilicity : Bromine’s lower electronegativity (vs. Cl) increases epoxide ring strain, accelerating nucleophilic attack.
- Leaving Group Ability : Br⁻ is a better leaving group than Cl⁻ or N₃⁻, enabling efficient SN2 substitutions (e.g., with NaN₃ to form azido-epoxides).
- Steric Effects : The bromophenyl group’s bulkiness hinders sterically demanding reactions (e.g., bulky nucleophiles) compared to smaller analogs .
Q. Can this compound serve as a precursor for bioactive compound synthesis?
- Methodological Answer : Yes. Key applications include:
- Drug Intermediates : Ring-opening with amines (e.g., benzylamine) yields β-amino alcohols, precursors to β-blockers or antiviral agents.
- Bioconjugation : Epoxide reactivity enables covalent coupling to biomolecules (e.g., proteins) for targeted drug delivery.
- Natural Product Synthesis : Used in stereoselective synthesis of terpene-derived natural products (e.g., galanolactone) via epoxide cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
